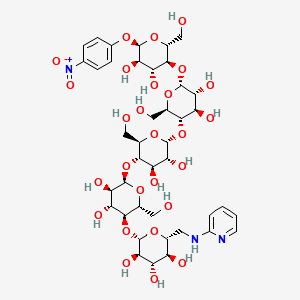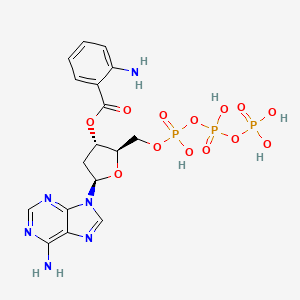
(2R,3S)-2-methylcitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-methylcitric acid is a 2-methylcitric acid. It is a conjugate acid of a (2R,3S)-2-methylcitrate(3-).
Applications De Recherche Scientifique
Identification of Stereoisomeric Configurations
The stereoisomeric configurations of methylcitric acid, including the (2R,3S)-isomer, can be accurately identified using capillary gas chromatography-mass spectrometry. The separation and identification process was demonstrated using methylcitric acid produced by si-citrate synthase and methylcitrate synthase, highlighting the enzyme-specific production of different isomers, such as the (2R,3S)-isomer predominantly produced by methylcitrate synthase (Rooyen et al., 1994).
Stereocontrolled Synthesis of (2R,3S)-2-Methylisocitrate
The synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in the methylcitrate cycle of bacteria and fungi, can be achieved stereocontrolledly. The synthetic route involves starting from (R)- and (S)-lactic acid and employs a series of reactions to achieve high enantiomeric excess (e.e.) of the (2R,3S)- and (2S,3R)-2-methylisocitrate. This synthesis provides valuable insights into the biological activity of the (2R,3S)-isomer (Darley et al., 2003).
Diagnostic Applications
Characterisation of 1H and 13C NMR Spectra
The 1H and 13C NMR spectra of methylcitric acid (MCA) have been characterized, providing insights into the stereoselectivity of synthetic reactions producing MCA. The NMR spectral data are valuable for the unequivocal determination of MCA presence in urine samples, which is crucial for diagnosing conditions like propionic acidemia, methylmalonic aciduria, or holocarboxylase synthetase deficiency (Krawczyk & Martyniuk, 2007).
1H NMR Spectra in Urine Analysis
The analysis of 1H NMR spectra of methylcitric acid in urine can differentiate between the (2S, 3S) and (2R, 3S) stereoisomers, which are distinct in human urine. This analysis aids in the identification of MCA diastereoisomers in body fluids, offering a complementary diagnostic tool for conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Gradowska, 2007).
Microbial and Enzymatic Pathways
Microbial Production of (2R,3S)-Isocitric Acid
The microbial synthesis of (2R,3S)-isocitric acid and its potential in disease prevention and treatment have been extensively studied. This includes the development of cultivation conditions for microbial producers like Yarrowia lipolytica, the study of overproduction mechanisms, and the establishment of efficient production processes. This research underscores the increasing recognition of (2R,3S)-isocitric acid as a promising biochemical substance (Kamzolova & Morgunov, 2019).
Biotechnological Synthesis and Applications
Optimized Method for (2R,3S)-Isocitric Acid Building Block
An optimized method for producing (2R,3S)-isocitric acid lactone-2,3-dicarboxylic acid dimethyl ester, a building block of (2R,3S)-isocitric acid, has been developed. This method is based on a fermentation solution containing both (2R,3S)-isocitric acid and citric acid, offering a faster and more efficient approach to producing this compound. The process also provides crystal structures and full NMR data for the compound, paving the way for its synthetic use in biotechnological processes (Bullin et al., 2018).
Propriétés
Nom du produit |
(2R,3S)-2-methylcitric acid |
|---|---|
Formule moléculaire |
C7H10O7 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
(2R,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c1-3(5(10)11)7(14,6(12)13)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t3-,7-/m1/s1 |
Clé InChI |
YNOXCRMFGMSKIJ-WVBDSBKLSA-N |
SMILES isomérique |
C[C@H](C(=O)O)[C@](CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















